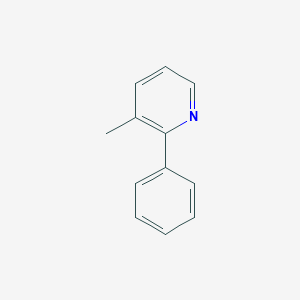

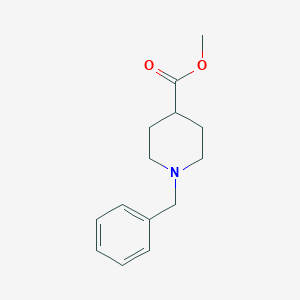

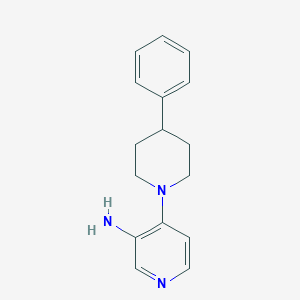

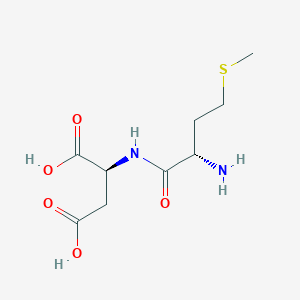

Methyl 1-benzylpiperidine-4-carboxylate

Overview

Description

Synthesis Analysis

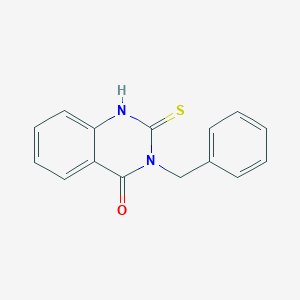

The synthesis of derivatives similar to "Methyl 1-benzylpiperidine-4-carboxylate" involves complex reactions such as N-alkylation, ring-opening cyclization, and intramolecular nucleophilic displacement. One notable method includes the synthesis of 1,4-benzodiazepine derivatives through a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides, demonstrating the compound's utility in creating functionalized scaffolds for further chemical manipulation (Wang et al., 2008).

Molecular Structure Analysis

Molecular structure analysis often relies on spectral data, including IR, NMR, and mass spectrometry. For compounds bearing the piperidine motif, structural elucidation is crucial for understanding reactivity and biological activity. Studies, such as those on related sulfamoyl and piperidine functionalities, reveal valuable information on the molecular architecture and potential interaction sites within biological systems (Aziz‐ur‐Rehman et al., 2017).

Chemical Reactions and Properties

"Methyl 1-benzylpiperidine-4-carboxylate" and its analogs participate in a variety of chemical reactions, including but not limited to methylation, arylation, and ring transformations. These reactions are pivotal for the diversification of the piperidine scaffold and the introduction of pharmacophoric elements. Research demonstrates the compound's versatility in synthetic organic chemistry, showcasing its ability to undergo transformations that are valuable in drug discovery and development (Giri et al., 2007).

Physical Properties Analysis

Physical properties, such as melting points, solubility, and crystal structure, play a crucial role in the compound's applicability in various phases of drug development. Analysis of related compounds, like "methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate," provides insight into how molecular modifications can influence these characteristics, impacting solubility, formulation, and stability (Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties of "Methyl 1-benzylpiperidine-4-carboxylate," including reactivity towards nucleophiles and electrophiles, acid-base behavior, and stability under various conditions, are fundamental for its functionalization and incorporation into more complex molecules. Studies on similar compounds outline the importance of understanding these properties for optimizing synthetic routes and enhancing the molecule's utility in pharmaceutical chemistry (Ikemoto et al., 2005).

Scientific Research Applications

Enantioselective Synthesis : Methyl 1-benzylpiperidine-4-carboxylate is used in enantioselective synthesis. For example, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, a related compound, has been studied using phase-transfer catalysts. This method is valuable for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).

Synthesis of Pharmacologically Relevant Compounds : Methyl 1-benzylpiperidine-4-carboxylate is a key intermediate in the synthesis of various pharmacologically relevant compounds. For instance, it is used in the synthesis of Donepezil Hydrochloride, a drug used for the treatment of Alzheimer's disease (Bing, 2005).

Synthesis of 1,4-Benzodiazepine Derivatives : This compound is also used in the synthesis of 1,4-benzodiazepine derivatives, which are important in synthetic and medicinal chemistry. The synthesis involves N-benzylation and highly regioselective ring-opening reactions, leading to functionally diverse 1,4-benzodiazepine scaffolds (Wang, Guo, Wang, Huang, & Wang, 2008).

Synthesis of Natural Product Analogs and Therapeutic Agents : It is utilized in the preparation of 2,4-piperidinedione derivatives, which have applications in synthesizing natural products and compounds with pharmacological interest, including antiepileptic and herbicide agents (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).

Catalytic Applications : The compound is involved in catalytic reactions such as Pd-catalyzed methylation and arylation of carboxylic acids. This indicates its role in C-H activation and C-C coupling processes in synthetic chemistry (Giri, Maugel, Li, Wang, Breazzano, Saunders, & Yu, 2007).

Safety and Hazards

properties

IUPAC Name |

methyl 1-benzylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOZSPRDEKPWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465832 | |

| Record name | Methyl 1-benzylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzylpiperidine-4-carboxylate | |

CAS RN |

10315-06-7 | |

| Record name | Methyl 1-benzylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there any limitations to the use of Methyl 1-benzylpiperidine-4-carboxylate in this specific chemical transformation?

A: Yes, the research highlights a significant limitation. While the reaction with primary Grignard reagents is successful, using secondary Grignard reagents with Methyl 1-benzylpiperidine-4-carboxylate does not yield the desired ketone products. [] This suggests a structural influence on the reaction mechanism, which requires further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

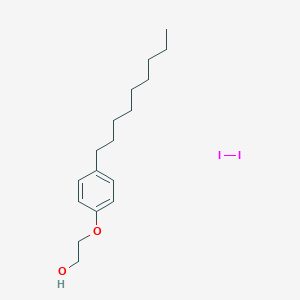

![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)